Cas no 1542692-65-8 (2,2-Dimethyl-5-propanoylcyclopentan-1-one)

2,2-Dimethyl-5-propanoylcyclopentan-1-one 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-5-propanoylcyclopentan-1-one
- 1542692-65-8
- CS-0348428
- AKOS018415252
- 2,2-Dimethyl-5-propionylcyclopentan-1-one
- EN300-1124939
- Cyclopentanone, 2,2-dimethyl-5-(1-oxopropyl)-
- 2,2-Dimethyl-5-propanoylcyclopentan-1-one
-
- インチ: 1S/C10H16O2/c1-4-8(11)7-5-6-10(2,3)9(7)12/h7H,4-6H2,1-3H3
- InChIKey: FGJVOUGMTNEBIE-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(CC)=O)CCC1(C)C
計算された属性
- せいみつぶんしりょう: 168.115029749g/mol
- どういたいしつりょう: 168.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 34.1Ų
2,2-Dimethyl-5-propanoylcyclopentan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124939-10.0g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 10g |
$3807.0 | 2023-06-09 | ||
Enamine | EN300-1124939-2.5g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1124939-1g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1124939-5g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1124939-5.0g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 5g |
$2566.0 | 2023-06-09 | ||
Enamine | EN300-1124939-0.05g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1124939-1.0g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 1g |
$884.0 | 2023-06-09 | ||
Enamine | EN300-1124939-0.1g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1124939-0.25g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1124939-0.5g |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
1542692-65-8 | 95% | 0.5g |
$739.0 | 2023-10-26 |
2,2-Dimethyl-5-propanoylcyclopentan-1-one 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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10. Back matter
2,2-Dimethyl-5-propanoylcyclopentan-1-oneに関する追加情報
Professional Introduction to 2,2-Dimethyl-5-propanoylcyclopentan-1-one (CAS No: 1542692-65-8)
2,2-Dimethyl-5-propanoylcyclopentan-1-one, identified by the Chemical Abstracts Service Number (CAS No) 1542692-65-8, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of ketones, characterized by its cyclopentane ring substituted with two methyl groups at the 2-position and a propanoyl group at the 5-position. The unique structural motif of this molecule makes it a valuable intermediate in the synthesis of more complex chemical entities, particularly in the development of novel therapeutic agents.
The significance of 2,2-Dimethyl-5-propanoylcyclopentan-1-one lies in its potential applications as a building block in medicinal chemistry. Ketones, in general, play a pivotal role in the design of bioactive molecules due to their ability to interact with biological targets through various non-covalent interactions. The cyclopentane ring, a common pharmacophore in drug design, contributes to the rigidity and lipophilicity of the molecule, which are often desirable properties for oral bioavailability and target binding affinity. The presence of the propanoyl group further enhances the compound's reactivity, allowing for further functionalization via condensation reactions or other synthetic transformations.
In recent years, there has been a surge in research focused on developing innovative methodologies for constructing complex molecular frameworks efficiently. The synthesis of 2,2-Dimethyl-5-propanoylcyclopentan-1-one exemplifies the advancements in transition metal-catalyzed reactions and organometallic chemistry. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the cyclopentane ring with high regioselectivity. These strategies not only streamline the synthetic route but also minimize unwanted byproducts, making them attractive for large-scale production.
The compound's utility extends beyond its role as a synthetic intermediate. 2,2-Dimethyl-5-propanoylcyclopentan-1-one has been explored in several preliminary studies as a precursor for more sophisticated molecules with potential biological activity. One notable area of interest is its application in the synthesis of non-peptide analogs of bioactive peptides. By replacing peptide bonds with chemical linkages that mimic peptide structure but offer improved stability and pharmacokinetic properties, researchers aim to develop novel therapeutics with enhanced efficacy and reduced side effects.
Moreover, the structural features of 2,2-Dimethyl-5-propanoylcyclopentan-1-one make it an intriguing candidate for studying enzyme-substrate interactions. Computational modeling and experimental kinetic studies have demonstrated that modifications at the ketone group can influence binding affinities to target enzymes. This insight is particularly valuable in drug discovery pipelines where optimizing enzyme inhibition is critical. The flexibility provided by the cyclopentane ring allows for fine-tuning of steric hindrance and electronic properties, enabling researchers to fine-tune molecular recognition events.
Recent advancements in spectroscopic techniques have also contributed to a deeper understanding of 2,2-Dimethyl-5-propanoylcyclopentan-1-one's reactivity and conformational behavior. NMR spectroscopy, particularly techniques like 2D NMR and heteronuclear single quantum coherence (HSQC), has been instrumental in elucidating its molecular structure and dynamics. These studies reveal that the compound exists primarily as a single conformer in solution, which is crucial for predicting its behavior in biological systems.
The industrial relevance of CAS No: 1542692-65-8 is further underscored by its role in process chemistry optimization. Efficient synthetic routes not only reduce production costs but also enhance scalability for pharmaceutical applications. Continuous flow chemistry has emerged as a powerful tool for synthesizing complex molecules like this one under mild conditions with minimal waste generation. Such green chemistry approaches align with global efforts to promote sustainable manufacturing practices.
In conclusion,2,2-Dimethyl-5-propanoylcyclopentan-1-one represents a significant advancement in synthetic organic chemistry with far-reaching implications for drug discovery and development. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new applications for this compound,CAS No: 1542692-65-8 is poised to remain at the forefront of innovation in chemical biology and pharmaceutical science.
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